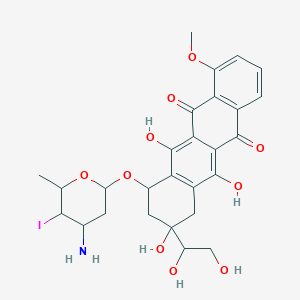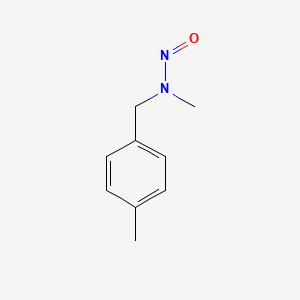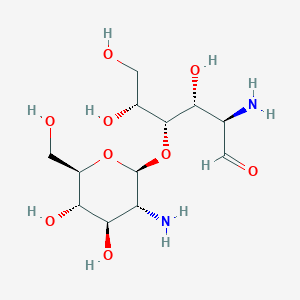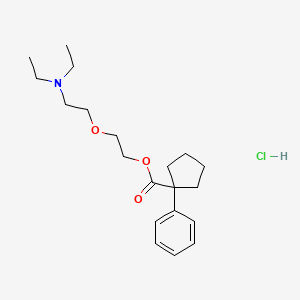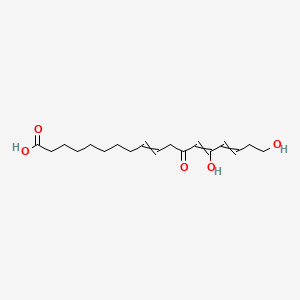
n-Methylbutan-2-amine
Übersicht
Beschreibung
N-Methylbutan-2-amine is a secondary aliphatic amine that is sec-butylamine substituted by a methyl group at the nitrogen atom . It is a metabolite observed in cancer metabolism .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it is known that it can be used as a reagent in analytical chemistry to detect primary amines . It is also mentioned that it provides a chemically differentiated building block for organic synthesis and medicinal chemistry .Molecular Structure Analysis
The molecular formula of this compound is C5H13N . It has an average mass of 87.163 Da and a mono-isotopic mass of 87.104797 Da .Chemical Reactions Analysis
This compound hydrochloride is a chiral, synthesized benzodiazepine receptor ligand . It is also used as a reagent in analytical chemistry to detect primary amines, including compounds that are difficult to analyze .Physical And Chemical Properties Analysis
This compound has a density of 0.7±0.1 g/cm3, a boiling point of 78.5±0.0 °C at 760 mmHg, and a vapour pressure of 92.6±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 31.9±3.0 kJ/mol and a flash point of -18.6±9.3 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .Relevant Papers The paper “Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols” discusses the use of amine dehydrogenases (AmDHs) for the synthesis of small 2-aminoalkanes . The paper highlights the challenges of biocatalytic synthesis for very short-chain C4 to C5 amines due to low enantiomeric excess .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Functionalization in Chemistry
n-Methylbutan-2-amine and related compounds are extensively used in chemical research and industrial production. The development of methods for their synthesis and functionalization is of great interest. For example, reductive amination processes using cobalt oxide nanoparticles have been explored for the selective synthesis of N-methylated and N-alkylated amines, which are crucial in various life-science molecules (Senthamarai et al., 2018).
2. Production of Bio-based Chemicals
The transformation of amino acids into primary amines, such as isobutylamine, via Ru-catalyzed hydrogenation–decarbonylation is another application. This process offers an environmentally friendly approach to producing bio-based chemicals, highlighting the versatility of amino compounds in sustainable chemistry (Verduyckt et al., 2017).
3. Utilizing CO2 as a Methylation Reagent
Innovative methods have been developed for using CO2 as a methylation reagent in the synthesis of functional chemicals. One such approach is the catalyst-free N-methylation of amines, allowing the creation of numerous methylamines using CO2, which represents an advance in green chemistry (Niu et al., 2017).
4. Nanoparticle Synthesis and Applications
The use of amines, including this compound, in the synthesis of metal nanoparticles is a significant area of research. For example, amines act as reductants and capping agents in the formation of gold nanoparticles, with studies demonstrating their role in nanoparticle stabilization and inertness towards mineralizing agents (Subramaniam et al., 2005).
5. CO2 Capture and Environmental Applications
This compound derivatives have been studied for CO2 capture from industrial processes. Innovative amine solvent blends, like those containing MDEA and diamino methylpentane derivatives, show promising results in efficiently capturing CO2, thus contributing to environmental sustainability (Nwaoha et al., 2019).
6. Phase Equilibrium and Transport Properties
Research into the thermodynamic and transport properties of amines, including this compound, provides valuable insights into their physical characteristics. Studies have focused on equilibrium densities, vapor pressures, and viscosity coefficients, contributing to a deeper understanding of these compounds in various applications (Orozco et al., 2011).
Wirkmechanismus
Target of Action
n-Methylbutan-2-amine is a secondary aliphatic amine The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
This compound has been observed in cancer metabolism . .
Result of Action
It is known to be a metabolite observed in cancer metabolism
Biochemische Analyse
Biochemical Properties
n-Methylbutan-2-amine plays a significant role in biochemical reactions, particularly in cancer metabolism . It interacts with various enzymes and proteins, influencing their activity. For instance, it is known to act as a substrate for certain aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis and degradation of amino acids, impacting overall cellular metabolism.
Cellular Effects
This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . Specifically, it can modulate the activity of key signaling molecules, leading to alterations in cell proliferation and survival. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context . For example, it may inhibit certain enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light or heat, can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can lead to cellular damage and impaired metabolic function .
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism . It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the synthesis and degradation of amino acids. These interactions can affect the levels of various metabolites within cells, impacting overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can vary depending on the tissue type and cellular context .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, this compound may localize to the mitochondria, where it participates in metabolic processes . The activity and function of this compound can be modulated by its subcellular localization, impacting overall cellular metabolism .
Eigenschaften
IUPAC Name |
N-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-4-5(2)6-3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFSCIWXNSXGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998379 | |
| Record name | N-Methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7713-69-1 | |
| Record name | N-Methyl-2-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7713-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,1-Dimethylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007713691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,1-dimethylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

